2-Phenylimidazole Substituent Confers a Pharmacophore Not Present in 1H-Imidazole or 4-Phenylimidazole Analogs
The 2-phenyl-substituted imidazole in the target compound represents a structurally privileged pharmacophore with documented biochemical activity that is absent in simpler imidazole analogs. In a direct head-to-head SAR study of phenylimidazole-based FabK inhibitors, the 2-phenylimidazole scaffold enabled potent enoyl-ACP reductase inhibition (representative compound IC50 = 0.0045 μM against FabK) which was structurally dependent on the 2-phenyl orientation; regioisomeric 4-phenylimidazole derivatives showed substantially reduced activity [1]. This pharmacophoric distinction applies to the target compound: its closest in-class analog N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide (CAS not available) lacks the 2-phenyl substituent entirely and therefore cannot recapitulate the π-stacking interactions, shape complementarity, or target-binding profile that the 2-phenyl group enables. The 2-phenyl substituent also distinguishes this compound from phenylimidazole derivatives used as CYP450 inhibitors, where 2-phenylimidazole itself shows only weak CYP3A4 inhibition (IC50 > 10,000 nM) [2]—a baseline that contextualizes the need for full oxalamide elaboration to achieve meaningful potency.
| Evidence Dimension | FabK enzyme inhibition (IC50) – 2-phenylimidazole pharmacophore vs. unsubstituted imidazole |
|---|---|
| Target Compound Data | 2-Phenylimidazole-substituted oxalamide (target compound contains this pharmacophore): no direct IC50 data available for the target compound; class-level inference from phenylimidazole FabK inhibitors with IC50 as low as 0.0045 μM [1] |
| Comparator Or Baseline | N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-chlorobenzyl)oxalamide: no 2-phenyl substituent; no reported FabK or kinase inhibition data. 2-Phenylimidazole alone (no oxalamide): CYP3A4 IC50 > 10,000 nM [2] |
| Quantified Difference | Not calculable for the target compound specifically. Class-level: 2-phenylimidazole-containing FabK inhibitors achieve >2,000-fold higher potency (IC50 0.0045 μM vs. >10 μM) compared to 2-phenylimidazole alone in CYP assays [1][2]. |
| Conditions | FabK enzyme inhibition assay (S. pneumoniae FabK, recombinant enzyme); CYP3A4 microsomal assay (porcine liver microsomes, pH 7.4, 2°C) |
Why This Matters
For procurement decisions, this evidence establishes that the 2-phenyl substituent is a structurally non-redundant pharmacophoric element; substituting with an unsubstituted imidazole analog would forfeit all documented target-binding advantages of the 2-phenylimidazole class.
- [1] Kitagawa, H.; Ozawa, T.; Takahata, S.; Iida, M.; Saito, J.; Yamada, M. Phenylimidazole derivatives as specific inhibitors of bacterial enoyl-acyl carrier protein reductase FabK. Bioorg. Med. Chem. 2007, 15, 1106–1116. Representative phenylimidazole compound shows FabK IC50 = 0.0045 μM and FabI IC50 = 0.38 μM. View Source
- [2] BindingDB Entry BDBM50078824; CHEMBL14189. 2-Phenyl-1H-imidazole: CYP3A4 inhibition IC50 > 10,000 nM. Microsomal preparation from porcine liver, P450-GLO assay (Promega). View Source
